2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide
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Overview
Description
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a carbonyl group at the 2-position, a methyl group attached to the nitrogen atom, and a nitrobenzamide moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The introduction of the carbonyl group at the 2-position can be achieved through acylation reactions using appropriate acylating agents. The nitrobenzamide moiety can be introduced via nitration reactions followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s biological activity by interacting with cellular components, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methylbenzamide: Lacks the nitro group, which may result in different biological activities.
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-ethyl-4-nitrobenzamide: Features an ethyl group instead of a methyl group, potentially altering its chemical properties.
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-aminobenzamide: Contains an amino group instead of a nitro group, which can significantly change its reactivity and biological activity.
Uniqueness
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the nitrobenzamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62367-30-0 |
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Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(1H-benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O4/c1-17-16(22)10-7-6-9(20(23)24)8-11(10)14(21)15-18-12-4-2-3-5-13(12)19-15/h2-8H,1H3,(H,17,22)(H,18,19) |
InChI Key |
XJSCZNWCKLUOHD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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